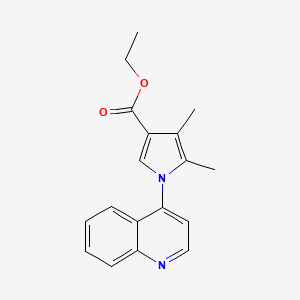
Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4,5-Dimetil-1-(quinolin-4-il)-1H-pirrol-3-carboxilato de etilo es un complejo compuesto orgánico que pertenece a la clase de los derivados del pirrol. Este compuesto se caracteriza por la presencia de una porción de quinolina unida a un anillo de pirrol, que está además sustituido con grupos etilo y metilo. La estructura única de este compuesto lo hace de interés en varios campos de la investigación científica, incluyendo la química, la biología y la medicina.
Métodos De Preparación
La síntesis del 4,5-Dimetil-1-(quinolin-4-il)-1H-pirrol-3-carboxilato de etilo típicamente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye la condensación de 4-cloroquinolina con ácido 4,5-dimetil-1H-pirrol-3-carboxílico, seguida de esterificación con etanol en condiciones ácidas. Las condiciones de reacción a menudo requieren el uso de catalizadores como el ácido sulfúrico o el ácido clorhídrico para facilitar el proceso de esterificación. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala con consideraciones sobre el costo, el rendimiento y la pureza.
Análisis De Reacciones Químicas
El 4,5-Dimetil-1-(quinolin-4-il)-1H-pirrol-3-carboxilato de etilo sufre varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los correspondientes derivados de quinolina y pirrol.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que resulta en la reducción del anillo de quinolina.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de quinolina, donde los átomos de halógeno pueden ser reemplazados por nucleófilos como aminas o tioles.
Hidrólisis del Éster: El grupo éster puede hidrolizarse en condiciones ácidas o básicas para producir el ácido carboxílico correspondiente y etanol.
Aplicaciones Científicas De Investigación
El 4,5-Dimetil-1-(quinolin-4-il)-1H-pirrol-3-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como ligando en la química de coordinación.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico, particularmente en el tratamiento de enfermedades infecciosas y el cáncer.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del 4,5-Dimetil-1-(quinolin-4-il)-1H-pirrol-3-carboxilato de etilo implica su interacción con objetivos y vías moleculares específicas. Por ejemplo, su actividad antimicrobiana puede atribuirse a su capacidad para inhibir la ADN girasa bacteriana o la topoisomerasa IV, enzimas esenciales para la replicación del ADN bacteriano. En la investigación del cáncer, puede ejercer sus efectos induciendo la apoptosis en las células cancerosas a través de la activación de las vías de la caspasa o inhibiendo quinasas específicas involucradas en la proliferación celular.
Comparación Con Compuestos Similares
El 4,5-Dimetil-1-(quinolin-4-il)-1H-pirrol-3-carboxilato de etilo se puede comparar con otros compuestos similares, como:
Ácido 4,5-Dimetil-1-(quinolin-4-il)-1H-pirrol-3-carboxílico: Este compuesto carece del grupo éster etilo y puede tener diferentes propiedades de solubilidad y reactividad.
4,5-Dimetil-1-(quinolin-4-il)-1H-pirrol-2-carboxilato de etilo: La posición del grupo carboxilato es diferente, lo que puede afectar el comportamiento químico y la actividad biológica del compuesto.
Cloruro de 4,5-Dimetil-1-(quinolin-4-il)-1H-pirrol-3-carbonilo: Este compuesto contiene un grupo cloruro de carbonilo en lugar de un éster, lo que lo hace más reactivo y adecuado para diferentes aplicaciones sintéticas.
Propiedades
Número CAS |
649727-26-4 |
|---|---|
Fórmula molecular |
C18H18N2O2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
ethyl 4,5-dimethyl-1-quinolin-4-ylpyrrole-3-carboxylate |
InChI |
InChI=1S/C18H18N2O2/c1-4-22-18(21)15-11-20(13(3)12(15)2)17-9-10-19-16-8-6-5-7-14(16)17/h5-11H,4H2,1-3H3 |
Clave InChI |
ACIRQXCAXDSPFX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(C(=C1C)C)C2=CC=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chloro-2-nitro-phenoxy)-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592802.png)

![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)
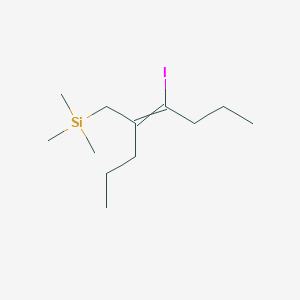
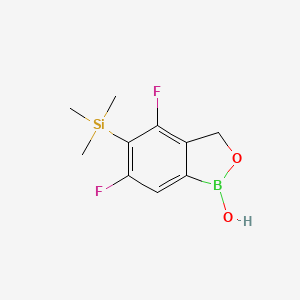

![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12592842.png)

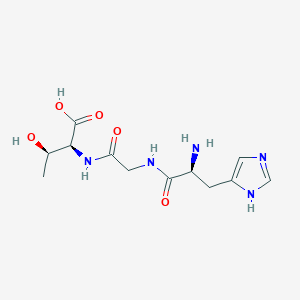
phosphane](/img/structure/B12592854.png)
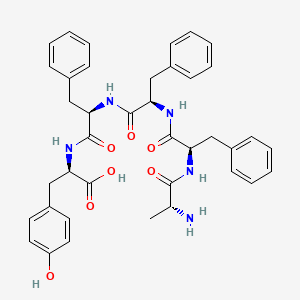


![2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]-](/img/structure/B12592878.png)
